2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid
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Overview
Description
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid is an intriguing compound due to its unique structural characteristics and significant scientific applications. It incorporates elements of quinazoline—a bicyclic aromatic organic compound—linked with a sulfanyl acetic acid moiety. This structure makes it an attractive candidate for various chemical reactions and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 2-amino-3-methylbutyl benzamide and thioglycolic acid.
Reaction Sequence: : A common synthetic route involves the condensation of 2-amino-3-methylbutyl benzamide with an aldehyde to form the quinazolinone ring. This is then followed by a thioetherification step with thioglycolic acid to introduce the sulfanyl group.
Reaction Conditions: : These reactions often require catalysts such as hydrochloric acid and are carried out under reflux conditions to ensure completion.
Industrial Production Methods
For large-scale production, the process is optimized for cost-efficiency and yield. Continuous flow reactors are often employed to maintain precise control over reaction parameters, such as temperature and concentration. Purification steps like crystallization and chromatography are crucial to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions typically in the presence of oxidizing agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxo group in the quinazolinone ring, usually employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The sulfanyl group can participate in nucleophilic substitution reactions, often with alkyl halides, to form various derivatives.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide in acetic acid under mild heating.
Reduction: : Lithium aluminum hydride in anhydrous ether under cold conditions.
Substitution: : Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide (DMF).
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Hydroxyquinazolinones.
Substitution Products: : Alkylthio derivatives.
Scientific Research Applications
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid serves as a versatile intermediate in organic synthesis. It is particularly valuable in medicinal chemistry for the development of potential therapeutic agents. Its unique structural features allow it to bind with specific biological targets, making it useful in the study of enzyme inhibitors and receptor antagonists. Additionally, in materials science, it can be used to synthesize novel polymers and materials with unique electronic properties.
Mechanism of Action
The compound's mechanism of action in biological systems often involves inhibition of enzyme activity through binding to active sites or allosteric sites. It may also interact with specific receptors, altering signal transduction pathways. This compound's sulfanyl group is particularly significant, as it can engage in disulfide bridge formation, crucial for the stability and activity of many proteins.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-quinazoline-2-thione: : Lacks the acetic acid moiety but shares a similar quinazolinone core.
2-Mercaptoquinazolinone: : Features a similar sulfanyl group but differs in the substitution pattern on the quinazolinone ring.
Quinazoline-2,4-dione: : Contains a similar heterocyclic framework but with a different oxidation state at the 2 and 4 positions.
Uniqueness
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid stands out due to the presence of both a sulfanyl group and an acetic acid moiety. This combination imparts distinct reactivity and biological activity profiles, making it a valuable scaffold for drug development and synthetic chemistry.
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxoquinazolin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10(2)7-8-17-14(20)11-5-3-4-6-12(11)16-15(17)21-9-13(18)19/h3-6,10H,7-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPREKPQGZEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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